Cas no 2228757-93-3 (2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine)
2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine
- 2228757-93-3
- EN300-1983012
- 2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine
-
- Inchi: 1S/C13H18ClNO/c1-12(2,15)13(7-8-13)9-5-4-6-10(14)11(9)16-3/h4-6H,7-8,15H2,1-3H3
- InChI Key: FNQYCMOLZASNNF-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1OC)C1(C(C)(C)N)CC1
Computed Properties
- Exact Mass: 239.1076919g/mol
- Monoisotopic Mass: 239.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.2Ų
2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983012-1g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1983012-5g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 5g |
$3687.0 | 2023-09-16 | ||
| Enamine | EN300-1983012-10g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 10g |
$5467.0 | 2023-09-16 | ||
| Enamine | EN300-1983012-0.05g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1983012-0.1g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-1983012-0.25g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-1983012-0.5g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-1983012-1.0g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1983012-2.5g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-1983012-5.0g |
2-[1-(3-chloro-2-methoxyphenyl)cyclopropyl]propan-2-amine |
2228757-93-3 | 5g |
$3687.0 | 2023-06-02 |
2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine
Professional Introduction to Compound with CAS No. 2228757-93-3 and Product Name: 2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine
The compound with the CAS number 2228757-93-3 and the product name 2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclopropylpropan-2-amine moiety combined with an aromatic ring substituted with chloro and methoxy groups suggests a complex interplay of electronic and steric effects, which are crucial for its biological activity.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the design of novel therapeutic agents. The cyclopropylpropan-2-amine scaffold, in particular, has been investigated for its ability to modulate various biological pathways. This structural motif is known for its rigid three-membered ring, which can effectively occupy specific binding pockets in target proteins, thereby enhancing binding affinity. The amine group further contributes to the compound's reactivity, allowing for diverse functionalization strategies that can fine-tune its pharmacological properties.
The aromatic component of the molecule, specifically the 3-chloro-2-methoxyphenyl group, adds another layer of complexity. Chloro and methoxy substituents are frequently employed in medicinal chemistry due to their ability to influence electronic distribution and metabolic stability. The chloro group, being electron-withdrawing, can enhance the lipophilicity of the molecule, while the methoxy group, being electron-donating, can increase its solubility in water. This balance is critical for achieving optimal pharmacokinetic profiles.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in drug discovery. These molecules have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural rigidity provided by the cyclopropyl ring ensures that these compounds can interact favorably with biological targets, leading to potent and selective interactions. This has made them attractive candidates for further development into therapeutic agents.
The synthesis of 2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine involves a series of well-established organic reactions that highlight the synthetic prowess of modern pharmaceutical chemistry. Key steps include the formation of the cyclopropylamine core followed by functionalization with the aromatic substituents. Advances in synthetic methodologies have enabled chemists to construct such complex molecules with high precision and yield, making it feasible to explore their biological potential.
In terms of biological activity, preliminary studies on 2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine suggest that it may interact with various enzymes and receptors. The combination of structural features makes it a promising candidate for inhibiting key enzymes involved in disease pathways. For instance, its ability to mimic natural bioactive molecules could lead to the development of novel inhibitors that target specific disease mechanisms.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from structurally diverse molecules. Compounds like 2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine exemplify the innovative approaches being taken to address unmet medical needs. By leveraging cutting-edge synthetic techniques and computational methods, researchers are able to design molecules with tailored properties that can effectively modulate biological processes.
As our understanding of disease mechanisms at the molecular level advances, so does our ability to design targeted therapies. The unique structural features of 2228757-93-3 make it a valuable tool for investigating new drug targets and developing next-generation therapeutics. Its potential applications span across multiple therapeutic areas, including oncology, neurology, and inflammatory diseases.
Future research directions may focus on optimizing the pharmacokinetic properties of this compound through structure-based drug design principles. By fine-tuning substituents and exploring different analogs, scientists aim to enhance its efficacy while minimizing side effects. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications.
In conclusion,2228757-93-3 and its counterpart product name 2-1-(3-chloro-2-methoxyphenyl)cyclopropylpropan-2-amine represent a significant contribution to the field of pharmaceutical chemistry. Their unique structural features and potential biological activities make them promising candidates for further exploration in drug development. As research continues to uncover new therapeutic applications, these compounds will undoubtedly play a vital role in shaping the future of medicine.
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